molecular formula C15H18ClN3O2 B4580341 3-(2-chlorophenyl)-N-[2-(dimethylamino)ethyl]-5-methyl-4-isoxazolecarboxamide

3-(2-chlorophenyl)-N-[2-(dimethylamino)ethyl]-5-methyl-4-isoxazolecarboxamide

Cat. No. B4580341
M. Wt: 307.77 g/mol
InChI Key: CJBPUKSLHZEBHV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of isoxazole derivatives, including compounds similar to "3-(2-chlorophenyl)-N-[2-(dimethylamino)ethyl]-5-methyl-4-isoxazolecarboxamide," involves several key steps. These steps include the formation of the isoxazole ring through cyclization reactions and the introduction of various substituents at strategic positions on the ring to modulate the compound's biological activity. One common approach involves the reaction of suitable precursors under conditions that promote the formation of the isoxazole ring, followed by further functionalization to introduce additional substituents (Yu et al., 2009).

Molecular Structure Analysis

The molecular structure of isoxazole derivatives, including "3-(2-chlorophenyl)-N-[2-(dimethylamino)ethyl]-5-methyl-4-isoxazolecarboxamide," is characterized by the presence of the isoxazole ring. The specific substituents attached to the ring, such as the 2-chlorophenyl group, the dimethylaminoethyl group, and the methyl group, play a crucial role in determining the compound's chemical behavior and biological activity. These structural features are critical for the compound's interaction with biological targets and can influence its pharmacokinetic and pharmacodynamic properties.

Chemical Reactions and Properties

Isoxazole derivatives undergo various chemical reactions, including nucleophilic substitutions, electrophilic additions, and cycloadditions. The reactivity of the isoxazole ring and its substituents allows for the synthesis of a wide range of analogs with diverse biological activities. The presence of electron-withdrawing or electron-donating groups can significantly affect the compound's reactivity and its ability to interact with biological targets (Schenone et al., 1991).

Physical Properties Analysis

The physical properties of isoxazole derivatives, such as solubility, melting point, and crystalline structure, are influenced by the nature and position of the substituents on the isoxazole ring. These properties are important for the compound's formulation, stability, and bioavailability. Understanding the physical properties of these compounds is essential for their development as therapeutic agents.

Chemical Properties Analysis

The chemical properties of isoxazole derivatives, including acidity, basicity, and reactivity towards various reagents, are determined by the electronic effects of the substituents on the isoxazole ring. These properties affect the compound's behavior in chemical reactions and its interaction with biological molecules. The design of isoxazole derivatives with desired chemical properties is a key aspect of medicinal chemistry research aimed at developing new therapeutic agents.

Scientific Research Applications

Synthesis and Cytotoxic Activity

The synthesis of carboxamide derivatives, including those with a structure related to the mentioned compound, has been a significant area of study. These derivatives have shown potent cytotoxicity against various cancer cell lines, including murine leukemia, Lewis lung carcinoma, and human Jurkat leukemia cells. In some cases, compounds have demonstrated curative potential in mouse models of colon cancer at low doses, highlighting their potential as antitumor agents (Deady et al., 2003). Additionally, structure-activity relationship studies have provided insights into how changes in the molecular structure can affect antileukemic and antitumor efficacy, guiding the development of more effective cancer therapeutics (Rewcastle et al., 1986).

Pharmacological Research Tools

Research has also focused on the discovery of nonpeptidic agonists for various receptors. For example, compounds structurally related to "3-(2-chlorophenyl)-N-[2-(dimethylamino)ethyl]-5-methyl-4-isoxazolecarboxamide" have been identified as selective agonists for the urotensin-II receptor, offering potential as pharmacological research tools and drug leads. Such discoveries contribute to our understanding of receptor function and offer pathways for developing new therapeutic agents (Croston et al., 2002).

Hypotensive Agents

Further applications include the synthesis of derivatives to explore their hypotensive activities. Certain compounds with variations in their structural makeup have shown significant activity in relaxing blood vessels, with some showing potency considerably higher than established drugs like papaverine, indicating potential as novel hypotensive agents (Eguchi et al., 1991).

Insecticidal Activity

The synthesis of isoxazole-4,5-dicarboxamides and their derivatives has also been explored for insecticidal activity. These studies not only contribute to the development of new insecticides but also enhance our understanding of the chemical basis for insecticidal efficacy, providing a foundation for future agricultural and pest management solutions (Yu et al., 2009).

properties

IUPAC Name

3-(2-chlorophenyl)-N-[2-(dimethylamino)ethyl]-5-methyl-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18ClN3O2/c1-10-13(15(20)17-8-9-19(2)3)14(18-21-10)11-6-4-5-7-12(11)16/h4-7H,8-9H2,1-3H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJBPUKSLHZEBHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NCCN(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-chlorophenyl)-N-[2-(dimethylamino)ethyl]-5-methyl-1,2-oxazole-4-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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